molecular formula C11H11NO6 B326400 1-{4-nitrophenyl} 4-methyl succinate

1-{4-nitrophenyl} 4-methyl succinate

Cat. No.: B326400
M. Wt: 253.21 g/mol
InChI Key: IZRPDUVCUBCZRR-UHFFFAOYSA-N
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Description

1-{4-nitrophenyl} 4-methyl succinate, also known as methyl 4-(4-nitrophenyl)butanoate, is an organic compound with the molecular formula C11H13NO4. It is a derivative of butanedioic acid and contains a nitrophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-{4-nitrophenyl} 4-methyl succinate can be synthesized through esterification reactions. One common method involves the reaction of 4-nitrophenol with butanedioic acid in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of methyl 4-nitrophenyl butanedioate may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to facilitate the esterification reaction. The reaction mixture is then subjected to distillation to remove excess reactants and by-products .

Chemical Reactions Analysis

Types of Reactions

1-{4-nitrophenyl} 4-methyl succinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-{4-nitrophenyl} 4-methyl succinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-nitrophenyl butanedioate in catalytic reactions involves the interaction of the nitro group with the catalyst. For example, in reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the catalyst. The ester group may also participate in nucleophilic substitution reactions, where the nucleophile attacks the carbonyl carbon, leading to the formation of new bonds .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-bromophenyl)butanoate
  • Methyl 4-(4-chlorophenyl)butanoate
  • Methyl 4-(4-methoxyphenyl)butanoate

Uniqueness

1-{4-nitrophenyl} 4-methyl succinate is unique due to the presence of the nitro group, which imparts distinct reactivity compared to other similar compounds. The nitro group can undergo reduction to form an amino group, which can further participate in various chemical reactions. This makes it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C11H11NO6

Molecular Weight

253.21 g/mol

IUPAC Name

1-O-methyl 4-O-(4-nitrophenyl) butanedioate

InChI

InChI=1S/C11H11NO6/c1-17-10(13)6-7-11(14)18-9-4-2-8(3-5-9)12(15)16/h2-5H,6-7H2,1H3

InChI Key

IZRPDUVCUBCZRR-UHFFFAOYSA-N

SMILES

COC(=O)CCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]

Canonical SMILES

COC(=O)CCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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